molecular formula C5H6F2O3 B3000036 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid CAS No. 2297599-09-6

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid

Cat. No.: B3000036
CAS No.: 2297599-09-6
M. Wt: 152.097
InChI Key: NYIZTUJIWYBWHZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2297599-09-6. It has a molecular weight of 152.1 and its IUPAC name is 3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid is 1S/C5H6F2O3/c6-5(7)1-4(10,2-5)3(8)9/h10H,1-2H2,(H,8,9). This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid include its molecular weight (152.1), and its IUPAC name (3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid). Unfortunately, additional properties such as melting point, boiling point, and density were not found .

Scientific Research Applications

  • Improved Synthesis for Tumor Imaging

    • The compound 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid was utilized in the improved synthesis of the non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), showing promise in tumor imaging with positron emission tomography. This synthesis showed high stereoselectivity and suitability for large-scale preparations, marking significant steps towards routine production for human use (McConathy et al., 2003).
  • Fluorinated Analogue Synthesis

    • A fluorinated analogue of 1-aminocyclobutane-1-carboxylate, specifically 1-amino-3,3-difluorocyclobutanecarboxylic acid, was synthesized from acetone. This process is significant in the synthesis of compounds with a CF2-group, showcasing the compound's role in advanced synthetic chemistry (Mykhailiuk et al., 2010).
  • Bench-Stable Fluorination Reagent

    • 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent involving the compound, was developed for the deoxyfluorination of carboxylic acids to yield various acyl fluorides. The process highlights the compound's contribution to creating efficient transformations in synthetic chemistry and its potential in manufacturing acyl fluorides and amides (Wang et al., 2021).
  • Building Blocks Synthesis

    • The compound played a crucial role in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including a diverse range such as carboxylic acid, amines, and alcohols. This process underscores its significance in creating versatile synthetic intermediates for various chemical syntheses (Ryabukhin et al., 2018).
  • Ligand Modification for Cancer Drug Design

    • Modifications in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid, a structure related to the compound , are being explored for designing effective cancer drugs. This study highlighted the compound's potential indirect role in pharmaceutical applications, particularly in cancer therapy (Pavlova et al., 2023).

Properties

IUPAC Name

3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-4(10,2-5)3(8)9/h10H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZTUJIWYBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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